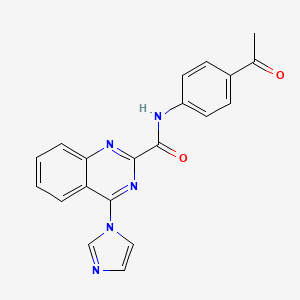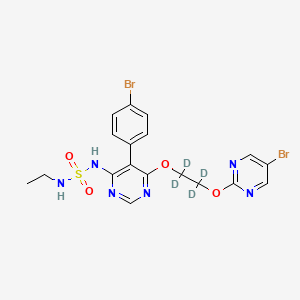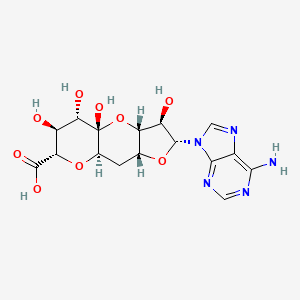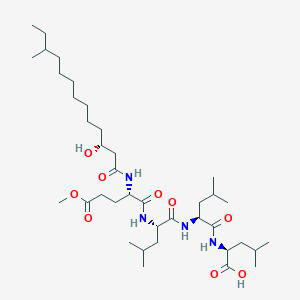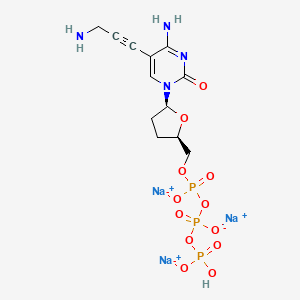
5-Propargylamino-ddCTP (trisodium)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Propargylamino-ddCTP (trisodium) is a nucleoside molecule used primarily in the synthesis of cyanine dye-nucleotide conjugates. These conjugates are essential for nucleic acid labeling and sequence analysis . The compound is known for its high purity and is widely used in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Propargylamino-ddCTP (trisodium) involves the incorporation of a propargylamino group into the dideoxycytidine triphosphate (ddCTP) molecule. This process typically requires the use of specific reagents and controlled reaction conditions to ensure the correct attachment of the propargylamino group .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
5-Propargylamino-ddCTP (trisodium) can undergo various chemical reactions, including:
Substitution Reactions: The propargylamino group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common in its typical applications.
Common Reagents and Conditions
Common reagents used in reactions involving 5-Propargylamino-ddCTP (trisodium) include cyanine dyes for conjugation, as well as various solvents and catalysts to facilitate the reactions .
Major Products Formed
The primary products formed from reactions involving 5-Propargylamino-ddCTP (trisodium) are cyanine dye-nucleotide conjugates, which are used in nucleic acid labeling and sequence analysis .
Scientific Research Applications
5-Propargylamino-ddCTP (trisodium) has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of labeled nucleotides for various analytical techniques.
Biology: Essential for DNA and RNA labeling, enabling the study of nucleic acid interactions and functions.
Medicine: Utilized in diagnostic assays and the development of therapeutic agents.
Industry: Applied in the production of high-purity nucleotides for research and development.
Mechanism of Action
The mechanism of action of 5-Propargylamino-ddCTP (trisodium) involves its incorporation into nucleic acids during synthesis. The propargylamino group allows for the attachment of fluorescent dyes, enabling the visualization and analysis of nucleic acids. This process is crucial for various molecular biology techniques, including sequencing and labeling .
Comparison with Similar Compounds
Similar Compounds
5-Propargylamino-dCTP: Similar in structure but lacks the dideoxy modification.
Fluorescent dCTPs: Various dCTPs labeled with different fluorescent dyes for specific applications.
Uniqueness
5-Propargylamino-ddCTP (trisodium) is unique due to its dideoxy modification, which prevents further elongation of the nucleic acid chain. This property is particularly useful in sequencing applications, where chain termination is required .
Properties
Molecular Formula |
C12H16N4Na3O12P3 |
|---|---|
Molecular Weight |
570.17 g/mol |
IUPAC Name |
trisodium;[[[(2R,5S)-5-[4-amino-5-(3-aminoprop-1-ynyl)-2-oxopyrimidin-1-yl]oxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C12H19N4O12P3.3Na/c13-5-1-2-8-6-16(12(17)15-11(8)14)10-4-3-9(26-10)7-25-30(21,22)28-31(23,24)27-29(18,19)20;;;/h6,9-10H,3-5,7,13H2,(H,21,22)(H,23,24)(H2,14,15,17)(H2,18,19,20);;;/q;3*+1/p-3/t9-,10+;;;/m1.../s1 |
InChI Key |
QECZHFZFOCDTEU-OTLAMWELSA-K |
Isomeric SMILES |
C1C[C@H](O[C@H]1COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])N2C=C(C(=NC2=O)N)C#CCN.[Na+].[Na+].[Na+] |
Canonical SMILES |
C1CC(OC1COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])N2C=C(C(=NC2=O)N)C#CCN.[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


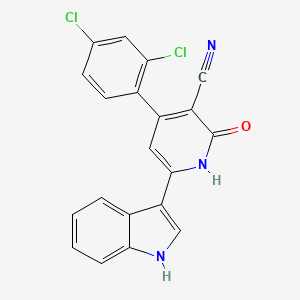

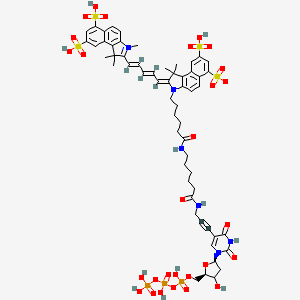

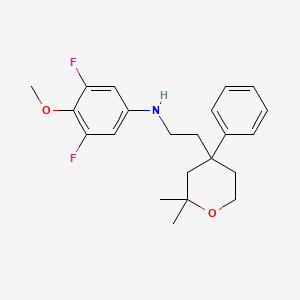

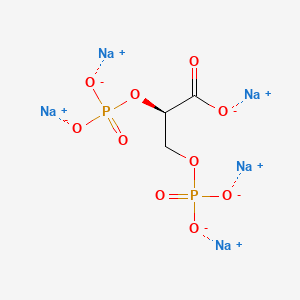
![2-(6,20-diethyl-7,7,9,17,19,19-hexamethyl-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,8,10,12,15,17,21-nonaen-13-yl)benzoic acid;N-[2-(2,5-dioxopyrrol-1-yl)ethyl]acetamide;perchlorate](/img/structure/B15138530.png)
